

Methodologies for Assessing TQJ230 Off-Target Effects: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TQJ230 (also known as Pelacarsen) is an investigational antisense oligonucleotide (ASO) designed to selectively inhibit the synthesis of apolipoprotein(a) in hepatocytes, thereby lowering lipoprotein(a) [Lp(a)] levels.[1][2] As with all oligonucleotide-based therapeutics, a thorough assessment of potential off-target effects is a critical component of preclinical and clinical development to ensure safety and specificity. Off-target effects can arise from the ASO binding to unintended RNA molecules, leading to the modulation of non-target gene expression.[3]

Due to the species-specific nature of ASO binding, conventional animal studies are often insufficient for evaluating hybridization-dependent off-target effects in humans.[3] Therefore, a robust assessment strategy combining in silico (computational) prediction and in vitro (experimental) validation using human cells is the recommended approach.[3][4]

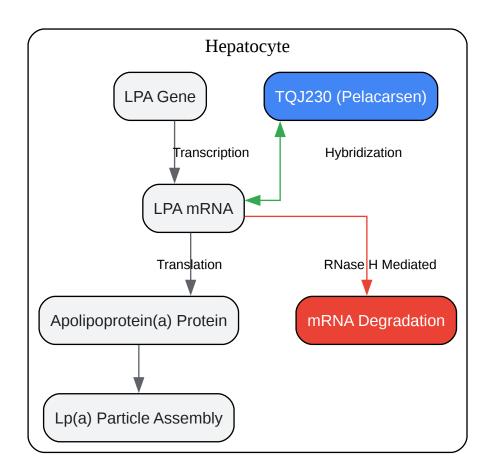
These application notes provide a detailed overview of the methodologies and protocols for assessing the off-target effects of TQJ230.

Signaling Pathway of TQJ230 (Pelacarsen)

TQJ230 is a GalNAc-conjugated antisense oligonucleotide that targets the messenger RNA (mRNA) of the LPA gene, which encodes for apolipoprotein(a). By binding to the LPA mRNA,

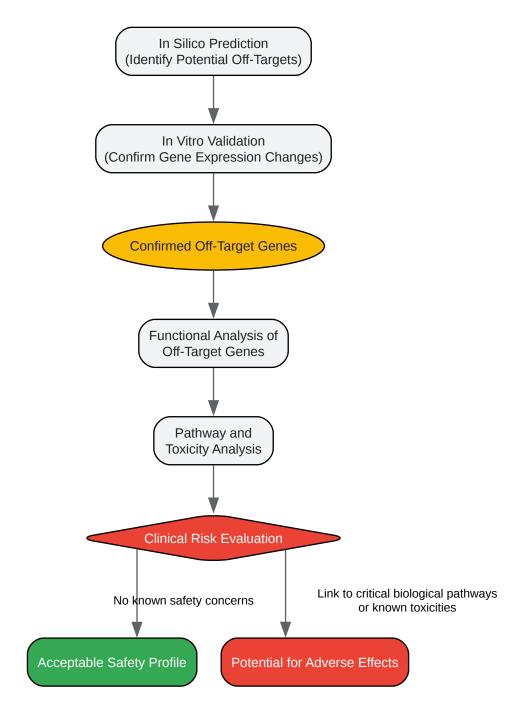


TQJ230 initiates its degradation, thus preventing the synthesis of the apolipoprotein(a) protein and the subsequent formation of Lp(a).









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